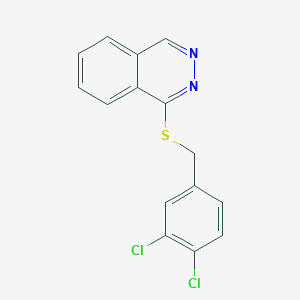

1-((3,4-Dichlorobenzyl)thio)phthalazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

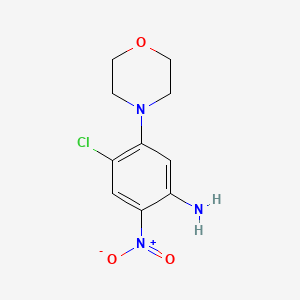

“1-((3,4-Dichlorobenzyl)thio)phthalazine” is a chemical compound with the molecular formula C15H10Cl2N2S . It is a derivative of phthalazine, which is a compound in which pyridazine is fused with a benzene ring . The 1,3,4-thiadiazole nucleus, which is a common and integral feature of a variety of natural products and medicinal agents, is present as a core structural component in an array of drug categories .

Synthesis Analysis

The synthesis of “this compound” and similar compounds often involves the use of precursors to construct a novel series of phthalazinones bearing various valuable functional groups . For example, a new approach was adopted to synthesize more oxadiazole rings attached to the phthalazine moiety in which hydrazide derivative was allowed to reflux with triethylorthoformate .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a 1,3,4-thiadiazole nucleus. Thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system that exhibits a wide variety of biological activity .

Applications De Recherche Scientifique

Anticancer Activities

1-((3,4-Dichlorobenzyl)thio)phthalazine derivatives have been explored for their potential anticancer activities. A study on novel 1-anilino-4-(arylsulfanylmethyl)phthalazines found that certain analogues demonstrated higher activity than cisplatin in vitro against cancer cell lines. These compounds were synthesized and their structures confirmed by various analytical methods, highlighting their potential as anticancer agents (Juan Li et al., 2006).

Antimicrobial Screening

4-Benzyl-2H-phthalazine derivatives have been prepared and subjected to antimicrobial screening. The synthesis process involved condensation with different nucleophiles, leading to the discovery of compounds exhibiting promising effects against Gram-positive and Gram-negative bacteria and fungi. This suggests the potential of these derivatives in developing new antimicrobial agents (A. A. El-Wahab et al., 2011).

Antifungal and Antioxidant Activities

Phthalazine-based 1,2,3-triazole derivatives have been synthesized and evaluated for their antimicrobial, antifungal, and antioxidant activities. Some compounds showed good antibacterial and antifungal activity, comparable to standard drugs, as well as significant antioxidant properties. This research opens avenues for the development of phthalazine-based compounds as multifunctional therapeutic agents (P. C. Shyma et al., 2016).

Phosphodiesterase 5 Inhibitory Activity

The inhibitory activity of 4-benzylamino-1-chloro-6-substituted phthalazines towards phosphodiesterase 5 (PDE5) was investigated, with some compounds showing greater potency than the control E4021. These findings suggest the potential of phthalazine derivatives in the development of novel PDE5 inhibitors, which could have therapeutic applications in vascular diseases (N. Watanabe et al., 1998).

Orientations Futures

The future directions for research on “1-((3,4-Dichlorobenzyl)thio)phthalazine” and similar compounds could involve further exploration of their synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could lead to the development of new drugs and therapies with improved efficacy and selectivity .

Propriétés

IUPAC Name |

1-[(3,4-dichlorophenyl)methylsulfanyl]phthalazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2N2S/c16-13-6-5-10(7-14(13)17)9-20-15-12-4-2-1-3-11(12)8-18-19-15/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJODPMTWXRELOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NN=C2SCC3=CC(=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Potassium;1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-2-oxopiperidine-3-carboxylate](/img/structure/B2845426.png)

![N-(2,4-difluorophenyl)-2-(3'-(3-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2845430.png)

![2-Chloro-5-((4-methoxy-2-methylphenyl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2845431.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-isopropoxybenzamide](/img/structure/B2845432.png)

![N-[4-bromo-2-[[(2-hydrazinyl-2-oxoethyl)amino]-phenylmethyl]phenyl]-3-(4-morpholinyl)propanamide](/img/structure/B2845435.png)

![(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2845436.png)

![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2845437.png)

![N1-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-methoxypropyl)oxalamide](/img/structure/B2845444.png)

![5-(2-hydroxy-3-methoxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2845447.png)